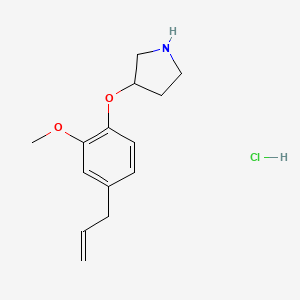
3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride (3-AMPHCl) is an organic compound belonging to the class of pyrrolidine derivatives. It is a white crystalline solid that is sparingly soluble in water. It is used as a starting material in the synthesis of various pharmaceuticals and other compounds. 3-AMPHCl is known to have a wide range of applications in both laboratory and clinical research. It has been used in the synthesis of several drugs, including antipsychotics, antidepressants, and antihypertensives.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Ring in Drug Discovery
Pyrrolidine, a core component of 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride, is a versatile scaffold widely used in medicinal chemistry. The saturated five-membered pyrrolidine ring is employed to develop compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage. The non-planarity of the ring, a phenomenon known as “pseudorotation,” enhances its interest. This review presents bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. The paper also investigates the influence of steric factors on biological activity and describes the structure–activity relationship (SAR) of the studied compounds. Furthermore, it highlights how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates due to the different binding modes to enantioselective proteins (Petri et al., 2021).
Analytical Techniques for Pyrrolidinophenone Derivatives
Pyrrolidinophenone derivatives, closely related to 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride, are a group of controlled narcotic drugs. The review discusses the biotransformation trends of pyrrolidinophenone derivatives and provides data about their primary metabolites. Various sample preparation techniques of biological fluids for analytical toxicology studies are examined, highlighting the use of enzymatic hydrolysis followed by solid-phase extraction. The main characteristics of pyrrolidinophenone derivatives are also presented, including retention indices in nonpolar stationary liquid phases and characteristic ions in the mass spectra of electron impact, which aid in identifying these derivatives and their primary metabolites in biological fluids (Synbulatov et al., 2019).
Eigenschaften
IUPAC Name |
3-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-3-4-11-5-6-13(14(9-11)16-2)17-12-7-8-15-10-12;/h3,5-6,9,12,15H,1,4,7-8,10H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNVARXFSFQHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397527.png)
![4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397528.png)
![4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397533.png)
![2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397534.png)
![Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397536.png)
![2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397537.png)
![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397539.png)
![3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397540.png)
![4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397541.png)
![3-{[4-(Benzyloxy)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397543.png)
![2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397544.png)
![4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397545.png)
![3-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397549.png)
![2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397550.png)